molecular formula C25H22N6OS2 B4010904 N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

Cat. No.: B4010904
M. Wt: 486.6 g/mol
InChI Key: GEJXITFHTGCGED-UHFFFAOYSA-N
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Description

“N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide” is a complex organic compound that features multiple functional groups, including a thiazole ring, a triazinoindole moiety, and a butanamide chain. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide” likely involves multi-step organic synthesis. Typical steps might include:

    Formation of the Thiazole Ring: This could be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Synthesis of the Triazinoindole Moiety: This might involve the cyclization of an appropriate precursor, such as a hydrazine derivative, with an indole compound.

    Coupling Reactions: The thiazole and triazinoindole units could be coupled using a sulfanyl linkage, possibly through a nucleophilic substitution reaction.

    Formation of the Butanamide Chain: This could be introduced via an amide coupling reaction, using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation and Reduction: The thiazole and indole rings can participate in redox reactions.

    Substitution Reactions: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitutions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology and Medicine

    Pharmacological Studies: Compounds with similar structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

    Material Science: The unique structural features of the compound might make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

    Indole Derivatives: Compounds such as indomethacin (an anti-inflammatory drug) and serotonin (a neurotransmitter).

    Triazine Derivatives: Compounds like atrazine (a herbicide) and various triazine-based pharmaceuticals.

Uniqueness

The uniqueness of “N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity might confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6OS2/c1-3-14-31-19-13-9-8-12-17(19)21-22(31)27-25(30-29-21)34-20(4-2)23(32)28-24-26-18(15-33-24)16-10-6-5-7-11-16/h3,5-13,15,20H,1,4,14H2,2H3,(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJXITFHTGCGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
Reactant of Route 4
Reactant of Route 4
N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

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